N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of furan, thiophene, and benzenesulfonamide moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of heterocyclic rings such as furan and thiophene often imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and thiophene intermediates, followed by their coupling and subsequent sulfonamide formation.
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Synthesis of Furan and Thiophene Intermediates
- Furan can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
- Thiophene derivatives can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
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Coupling Reaction
- The furan and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
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Formation of Benzenesulfonamide
- The final step involves the reaction of the coupled intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The furan and thiophene rings can undergo oxidation reactions, leading to the formation of corresponding sulfoxides and sulfones.
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Reduction
- Reduction of the sulfonamide group can yield the corresponding amine.
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Substitution
- Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of heterocyclic rings.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
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Medicine
- Explored as a potential drug candidate due to its ability to interact with biological targets.
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Industry
- Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings may allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit pharmacological properties.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid, which are used in various chemical applications.
Uniqueness
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide is unique due to the combination of furan, thiophene, and benzenesulfonamide moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,15-4-2-1-3-5-15)17-10-8-14-6-7-16(21-14)13-9-11-20-12-13/h1-7,9,11-12,17H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRPOOZDVHXZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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